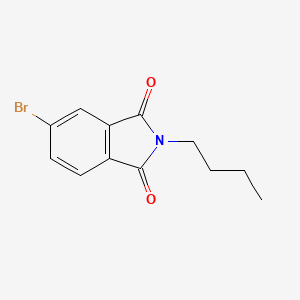
N-(3-isoxazolylmethyl)-N,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-isoxazolylmethyl)-N,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide, also known as Isotopologue Compound, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process, and its mechanism of action and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
N-(3-isoxazolylmethyl)-N,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated for its anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, this compound has been used as a probe in biochemical and physiological studies to investigate the function of certain proteins and enzymes.
Mecanismo De Acción
The mechanism of action of N-(3-isoxazolylmethyl)-N,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, pain, and tumor growth. It may also interact with certain receptors in the brain that are involved in the development of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
N-(3-isoxazolylmethyl)-N,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in inflammation and pain. It has also been shown to inhibit the growth of certain tumor cells. In vivo studies have shown that it can reduce inflammation and pain in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-isoxazolylmethyl)-N,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide in lab experiments is its high purity and high yield. This makes it easier to control the concentration and dosage of the compound. Another advantage is its potential applications in various fields, including the pharmaceutical industry and biochemical and physiological studies. However, one limitation is its complex synthesis method, which requires several reagents and conditions. Another limitation is its limited solubility in water, which may affect its bioavailability and absorption.
Direcciones Futuras
There are several future directions for the study of N-(3-isoxazolylmethyl)-N,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide. One direction is to investigate its potential use in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to investigate its mechanism of action in more detail, which may lead to the development of more potent and selective compounds. Additionally, future studies may focus on improving the synthesis method and increasing the bioavailability and absorption of the compound.
Métodos De Síntesis
The synthesis of N-(3-isoxazolylmethyl)-N,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves a multi-step process that requires several reagents and conditions. The first step involves the reaction of 3-isoxazolemethanol with 2,4,6-trimethylpyridine-3,5-dicarboxylic acid anhydride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method has been optimized to yield high purity and high yield of the compound.
Propiedades
IUPAC Name |
N,4,6-trimethyl-N-(1,2-oxazol-3-ylmethyl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8-6-9(2)14-12(17)11(8)13(18)16(3)7-10-4-5-19-15-10/h4-6H,7H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJXTZAZCVOHMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)N(C)CC2=NOC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]di(1-naphthamide)](/img/structure/B5134049.png)
amine hydrochloride](/img/structure/B5134054.png)
![N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide](/img/structure/B5134065.png)
![allyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5134073.png)
![methyl 4-[3-(4-benzyl-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5134075.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide](/img/structure/B5134081.png)

![1,3-bis[(4-anilinophenyl)amino]-2-propanol](/img/structure/B5134100.png)

![4-amino-5-[(5-{2-[(bicyclo[2.2.1]hept-1-ylcarbonyl)oxy]ethyl}-4-methyl-1,3-thiazol-3-ium-3-yl)methyl]-2-methylpyrimidin-1-ium dichloride](/img/structure/B5134131.png)
![propyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5134134.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5134139.png)